molecular formula C15H13NO2S2 B2571992 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide CAS No. 2034566-15-7

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2571992
CAS No.: 2034566-15-7
M. Wt: 303.39
InChI Key: XJHUFQPWGGGMRN-UHFFFAOYSA-N
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Description

N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked via an ethyl group to a 5-(furan-3-yl)thiophen-2-yl substituent. This structure combines thiophene and furan rings, both known for their electron-rich aromatic systems, which are often exploited in medicinal chemistry for their bioactivity and synthetic versatility.

Synthesis of such compounds typically involves coupling reactions between thiophene/furan precursors and carboxamide moieties. For example, analogous structures like N-(2-nitrophenyl)thiophene-2-carboxamide are synthesized via refluxing thiophenecarbonyl chloride with aniline derivatives in acetonitrile, yielding crystalline products suitable for structural analysis .

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(12-5-8-19-10-12)16-6-3-13-1-2-14(20-13)11-4-7-18-9-11/h1-2,4-5,7-10H,3,6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHUFQPWGGGMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(S2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in acetonitrile.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets would depend on the specific biological context and the compound’s structural analogs .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares structural motifs with several bioactive thiophene- and furan-based derivatives. Key comparisons include:

Compound Name Structural Features Key Differences Physicochemical Insights References
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide linked to 2-nitrophenyl Lacks furan and ethyl linker; nitro group enhances polarity Dihedral angles between aromatic rings (8.5–13.5°), weak C–H⋯O/S interactions in crystal packing
N-[2-(5-(Methylthio)thiophen-2-yl)-2-oxoethyl]piperazinylquinolone Thiophene linked to quinolone via oxoethyl-piperazine Replaces furan with methylthio group; quinolone core adds planar rigidity Enhanced antibacterial activity (MIC: 0.25–4 μg/mL against S. aureus) due to quinolone moiety
Thiophene fentanyl derivatives (e.g., Thiophene fentanyl HCl) Thiophene fused with opioid pharmacophore Opioid backbone replaces carboxamide; distinct toxicological profile High receptor affinity but unstudied toxicity
2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide Thiophene-3-carboxamide with hydrazinyl-oxoethyl side chain Hydrazine group introduces nucleophilicity; lacks furan Potential for metal coordination or prodrug activation

Key Observations :

  • The furan-thiophene hybrid in the target compound likely enhances π-π stacking and solubility compared to purely thiophene-based analogs .
Crystallographic and Computational Insights
  • Crystal Packing : N-(2-Nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O/S interactions, influencing solubility and stability . The furan ring in the target compound may introduce additional O-based hydrogen bonds.
  • Density Functional Theory (DFT) : Studies on similar heterocycles (e.g., ) highlight the role of exact exchange and correlation functionals in predicting electronic properties, which could guide optimization of the target compound’s reactivity .

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13NO3S3C_{14}H_{13}NO_3S_3, with a molecular weight of 339.5 g/mol. The compound features multiple heterocyclic rings, specifically furan and thiophene, which contribute to its electronic properties and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Heterocycles : The furan and thiophene rings can be synthesized using methods such as the Paal-Knorr synthesis for furan and Gewald reaction for thiophene.
  • Coupling Reaction : The rings are coupled via palladium-catalyzed cross-coupling reactions.
  • Amidation : The final step involves forming the carboxamide group through an amidation reaction with an amine and a carboxylic acid derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study evaluated the in vitro anticancer activities against various human cancer cell lines, demonstrating significant cytotoxic effects:

CompoundCell LineIC50 (µg/ml)Reference
7gA54927.7
7gHepG226.6
DoxorubicinA54928.3
DoxorubicinHepG221.6

The results indicated that compound 7g exhibited comparable efficacy to doxorubicin, a well-known chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cancer cells. This includes modulation of gene expression related to apoptosis and cell cycle regulation, leading to increased DNA damage in treated cells compared to untreated controls.

Case Studies

  • Antimicrobial Activity : Another area of research has focused on the antimicrobial properties of similar compounds featuring thiophene and furan moieties. These studies suggest that such compounds may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
  • Fungicidal Activity : Research has also explored the fungicidal activity of related derivatives, indicating that modifications in the chemical structure can enhance efficacy against fungal pathogens. For example, certain derivatives demonstrated EC50 values significantly lower than those of standard antifungal agents, suggesting potential for development as new antifungal therapies .

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